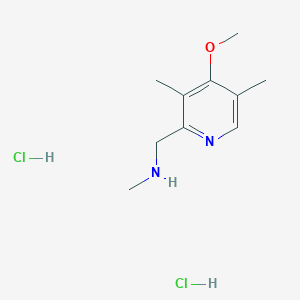![molecular formula C6H11Cl2N3O B6323561 1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine hydrochloride CAS No. 1609395-92-7](/img/structure/B6323561.png)
1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine hydrochloride (CMODA) is an organic compound that has been used in scientific research for a variety of applications. CMODA is a synthetic compound that is produced in the laboratory and has a variety of biochemical and physiological effects on cells and organisms. CMODA has a wide range of applications in scientific research including in biochemistry, molecular biology, and drug discovery.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Neurokinin-1 Receptor Antagonist : A study highlighted the synthesis of a neurokinin-1 receptor antagonist, emphasizing its high solubility in water and efficacy in pre-clinical tests related to emesis and depression (Harrison et al., 2001).
Ring-Fission and C–C Bond Cleavage Reactions : Research explored the reaction of N-(3,4-dichlorophenethyl)-N-methylamine with 3-chloromethyl-5-phenyl-1,2,4-oxadiazole, leading to tertiary amine formation and ring fission of the oxadiazole system (Jäger et al., 2002).
Preparative Studies on N-Benzimidoylsulfilimines : Another study demonstrated that N-Chlorobenzamidine reacted with dimethyl sulfide to form N-benzimidoylaminodimethylsulfonium chloride, leading to the formation of 1,2,4-oxadiazoles (Fuchigami & Odo, 1977).
Synthesis of Polyamides and Poly(amide-imide)s : Research included the synthesis of a diamine monomer containing a 1,3,4-oxadiazole ring, used to prepare novel polyamide and poly(amide-imide)s with high thermal stability and fluorescence in the blue region (Hamciuc et al., 2015).
Multifunctional Synthon for Synthesis of Derivatives
- Synthon for 1,2,5-Oxadiazole Derivatives : A study focused on the chemical properties of 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, revealing its potential as a multifunctional synthon for synthesizing various derivatives (Stepanov et al., 2019).
Rearrangement Reactions and Synthesis of Compounds
Aziridinylbenzaldoximes Rearrangement : Research explored the rearrangement reactions of aziridinylbenzaldoximes, leading to the formation of various derivatives including 1,2,4-oxadiazoles (Johnson et al., 1996).
Antimicrobial and Anti-HIV Activity : Another study synthesized derivatives of 5-(1-adamantyl)-1,3,4-oxadiazoline-2-thiones and tested their in vitro activities against certain bacterial strains and HIV-1 (El-Emam et al., 2004).
Reactions Leading to Acetonitriles and Alkanes : Research described a unique reaction of 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazoles with KCN, leading to trisubstituted acetonitriles and alkanes (Sağırlı & Dürüst, 2018).
Synthesis of Chromones : A study discussed the synthesis of chromones using 5-(chloromethyl)-3-(4H-chromen-3-yl)-1,2,4-oxadiazole and various reactants (Rao et al., 2014).
Rearrangement of α-Oximodimethyl-hydrazones : Research on the rearrangement of α-oximodimethyl-hydrazones of 1,2,4-oxadiazolyl-3-glyoxal led to the formation of various derivatives (Andrianov et al., 1991).
Nucleophilic Substitution Reactions : A study focused on the reactions of 1,1-dimethylhydrazine, methylhydrazine, and hydrazine hydrate with 5-aryl-2-chloromethyl-1,3,4-oxadiazoles, confirming the structures of the final products (Baranov et al., 2005).
Propiedades
IUPAC Name |
1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3O.ClH/c1-10(2)4-5-8-6(3-7)11-9-5;/h3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZUMDPFDLHRSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NOC(=N1)CCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]methyl}dimethylamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














